molecular formula C12H16N2O3 B14252141 Ethyl 4-(pyridin-4-ylformamido)butanoate CAS No. 393578-44-4

Ethyl 4-(pyridin-4-ylformamido)butanoate

Cat. No.: B14252141
CAS No.: 393578-44-4
M. Wt: 236.27 g/mol
InChI Key: ARTXLRPLUDCTQO-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-ylformamido)butanoate is an ester compound characterized by the presence of a pyridine ring and a butanoate ester group. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyridin-4-ylformamido)butanoate typically involves the reaction of 4-aminopyridine with ethyl 4-bromobutanoate under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-4-ylformamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(pyridin-4-ylformamido)butanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(pyridin-4-ylformamido)butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(pyridin-4-ylformamido)butanoate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

393578-44-4

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

ethyl 4-(pyridine-4-carbonylamino)butanoate

InChI

InChI=1S/C12H16N2O3/c1-2-17-11(15)4-3-7-14-12(16)10-5-8-13-9-6-10/h5-6,8-9H,2-4,7H2,1H3,(H,14,16)

InChI Key

ARTXLRPLUDCTQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC(=O)C1=CC=NC=C1

Origin of Product

United States

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